N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2,2,2-trifluoroethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O5/c15-14(16,17)6-19-13(22)12(21)18-4-3-9(20)8-1-2-10-11(5-8)24-7-23-10/h1-2,5,9,20H,3-4,6-7H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXKBXDOCVFIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C(=O)NCC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit vegfr1, a receptor tyrosine kinase that plays a crucial role in angiogenesis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and inhibit their function. This interaction could lead to changes in cellular processes, such as cell proliferation and migration.
Biochemical Pathways
The compound may affect the VEGF signaling pathway, given its potential inhibition of VEGFR1. This pathway is critical for angiogenesis, the process by which new blood vessels form from pre-existing ones. Inhibition of this pathway could lead to reduced angiogenesis, affecting the growth and spread of cancer cells.
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cancer cell lines. Therefore, this compound might have similar effects.
Biological Activity
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C19H17F3N2O5
- Molecular Weight : 410.3 g/mol
- CAS Number : 1421530-57-5
The biological activity of this compound is primarily attributed to its structural components:
- Benzo[d][1,3]dioxole Moiety : Known for diverse biological activities including anti-inflammatory and anticancer properties.
- Oxalamide Functional Group : Enhances stability and bioactivity.
The compound targets cancer cells by inducing cell cycle arrest and apoptosis. It has shown significant effects on various cancer cell lines such as prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. The mechanism involves modulation of microtubule dynamics, leading to inhibited cell growth and increased apoptosis rates.
Anticancer Activity
A study evaluating the compound's anticancer effects reported IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cell lines. The compound effectively induced apoptosis and caused cell cycle arrest at the S phase.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| CCRF-CEM | 328 | Apoptosis induction |
| MIA PaCa-2 | 644 | Cell cycle arrest at S phase |
Antimicrobial Activity
While specific antimicrobial data for this compound is limited, related compounds with similar structural motifs have demonstrated significant antibacterial and antifungal properties. Compounds containing benzo[d][1,3]dioxole have been shown to exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Studies
- Anticancer Study : A recent investigation into the effects of oxalamide derivatives on cancer cell lines found that compounds with benzo[d][1,3]dioxole structures exhibited potent growth inhibition against multiple cancer types. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Antimicrobial Properties : Research on similar benzo[d][1,3]dioxole derivatives indicated significant antibacterial activity against C. albicans and S. aureus. These findings suggest that this compound could possess similar properties warranting further investigation .
Scientific Research Applications
Anticancer Properties
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been studied for its anticancer activities. It demonstrates potent growth inhibition against several cancer cell lines, including:
| Cell Line | IC50 (nM) |
|---|---|
| Prostate (LNCaP) | 328 |
| Pancreatic (MIA PaCa-2) | 644 |
| Acute Lymphoblastic Leukemia (CCRF-CEM) | 450 |
The compound's mechanism of action involves targeting specific signaling pathways associated with cancer cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, impacting metabolic pathways that are often dysregulated in cancerous tissues. This property could provide therapeutic benefits against metabolic disorders as well .
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Prostate Cancer Cells : Research indicated that treatment with the compound resulted in a significant reduction in cell viability in LNCaP cells compared to control groups. The study highlighted the potential for this compound as a lead candidate for prostate cancer therapies.
- In Vivo Studies : Further investigations into the pharmacokinetics and biodistribution showed promising results in animal models, suggesting that the compound can effectively reach tumor tissues while minimizing systemic toxicity .
Q & A
Basic Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation of benzo[d][1,3]dioxole derivatives with oxalamide intermediates. Key steps include:
- Intermediate Preparation : Functionalization of the benzo[d][1,3]dioxol-5-yl group via hydroxylation or alkylation.
- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form oxalamide bonds under inert atmospheres.
- Optimization : Control of solvent polarity (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 for amine:acylating agent) to minimize side products .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Reduces hydrolysis |
| Solvent | Anhydrous DMF | Enhances solubility |
| Reaction Time | 12–18 h | Ensures completion |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., benzodioxole protons at δ 6.7–7.1 ppm, trifluoroethyl CF₃ at δ 4.2–4.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₈F₃N₂O₅: 435.12) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What analytical techniques are suitable for probing functional group reactivity?
- Methodological Answer :
- FT-IR Spectroscopy : Track carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and hydroxyl (O-H) vibrations (~3200–3500 cm⁻¹) to monitor reaction progress .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks (if crystalline) .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be systematically addressed?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation times) across independent labs. For example, inconsistencies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Meta-Analysis : Pool data from multiple studies (e.g., using random-effects models) to identify outliers and adjust for batch effects .
- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target effects .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Utilize AutoDock Vina to model binding poses with target proteins (e.g., COX-2 or TRPV1 channels). Prioritize docking scores < -7.0 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
Q. How can researchers design derivatives to improve pharmacokinetic properties while retaining bioactivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the trifluoroethyl group with cyclopropyl or pentafluorosulfanyl groups to enhance metabolic stability .
- Prodrug Strategies : Introduce ester or phosphate moieties at the hydroxypropyl position to improve aqueous solubility .
- SAR Studies : Synthesize analogs with modified benzodioxole substituents (e.g., methoxy or nitro groups) and test in vitro/in vivo .
Q. What strategies mitigate low yield in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Buchwald-Hartwig amidation to optimize C-N bond formation .
- Microwave-Assisted Synthesis : Reduce reaction time from 18 h to 2 h while maintaining yields >80% .
- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/brine) instead of column chromatography to recover unreacted intermediates .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
